molecular formula C13H30FP B14666110 Tributyl(fluoro)methyl-lambda~5~-phosphane CAS No. 36121-19-4

Tributyl(fluoro)methyl-lambda~5~-phosphane

Cat. No.: B14666110
CAS No.: 36121-19-4
M. Wt: 236.35 g/mol
InChI Key: LQJPONADDGDFAF-UHFFFAOYSA-N
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Description

Tributyl(fluoro)methyl-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to three butyl groups, a fluorine atom, and a methyl group. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(fluoro)methyl-lambda~5~-phosphane typically involves the reaction of a suitable phosphorus precursor with butyl and methyl groups under controlled conditions. One common method is the reaction of phosphorus trichloride with butyl and methyl Grignard reagents, followed by fluorination. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl(fluoro)methyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.

    Substitution: Can undergo nucleophilic substitution reactions with electrophiles.

    Complexation: Forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at room temperature.

    Substitution: Requires electrophiles such as alkyl halides under mild conditions.

    Complexation: Involves transition metal salts or complexes in an inert atmosphere.

Major Products Formed

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the electrophile used.

    Complexation: Metal-phosphine complexes with potential catalytic activity.

Scientific Research Applications

Tributyl(fluoro)methyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of tributyl(fluoro)methyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers, thereby facilitating various catalytic processes. The fluorine and methyl groups influence the electronic properties of the phosphine, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tributylphosphine: Similar structure but lacks the fluorine and methyl groups.

    Triphenylphosphine: Contains phenyl groups instead of butyl groups.

    Trimethylphosphine: Contains methyl groups instead of butyl groups.

Uniqueness

Tributyl(fluoro)methyl-lambda~5~-phosphane is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable ligand in catalysis and other applications.

Properties

CAS No.

36121-19-4

Molecular Formula

C13H30FP

Molecular Weight

236.35 g/mol

IUPAC Name

tributyl-fluoro-methyl-λ5-phosphane

InChI

InChI=1S/C13H30FP/c1-5-8-11-15(4,14,12-9-6-2)13-10-7-3/h5-13H2,1-4H3

InChI Key

LQJPONADDGDFAF-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C)(CCCC)(CCCC)F

Origin of Product

United States

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